N-(4-chlorophenyl)-3,3,3-trifluoro-2-methyl-2-(trifluoromethyl)propanamide
Overview
Description
N-(4-chlorophenyl)-3,3,3-trifluoro-2-methyl-2-(trifluoromethyl)propanamide is a synthetic organic compound characterized by the presence of a chlorophenyl group and multiple trifluoromethyl groups
Preparation Methods
The synthesis of N-(4-chlorophenyl)-3,3,3-trifluoro-2-methyl-2-(trifluoromethyl)propanamide typically involves the reaction of 4-chloroaniline with trifluoroacetic anhydride in the presence of a suitable base. The reaction conditions often include a solvent such as dichloromethane and a temperature range of 0-25°C. Industrial production methods may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity.
Chemical Reactions Analysis
N-(4-chlorophenyl)-3,3,3-trifluoro-2-methyl-2-(trifluoromethyl)propanamide undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using reagents like potassium permanganate or chromium trioxide, leading to the formation of corresponding carboxylic acids.
Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst, resulting in the formation of amines.
Substitution: Nucleophilic substitution reactions can occur with reagents such as sodium methoxide, leading to the replacement of the chlorine atom with a methoxy group.
Scientific Research Applications
N-(4-chlorophenyl)-3,3,3-trifluoro-2-methyl-2-(trifluoromethyl)propanamide has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound is studied for its potential biological activity, including its effects on various enzymes and receptors.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate or active ingredient.
Industry: It is used in the development of agrochemicals and other industrial products.
Mechanism of Action
The mechanism of action of N-(4-chlorophenyl)-3,3,3-trifluoro-2-methyl-2-(trifluoromethyl)propanamide involves its interaction with specific molecular targets, such as enzymes or receptors. The presence of trifluoromethyl groups enhances its lipophilicity, allowing it to easily penetrate cell membranes and exert its effects. The exact pathways and targets may vary depending on the specific application and context of use.
Comparison with Similar Compounds
N-(4-chlorophenyl)-3,3,3-trifluoro-2-methyl-2-(trifluoromethyl)propanamide can be compared with other similar compounds, such as:
N-(4-chlorophenyl)-2,2,2-trifluoroacetamide: This compound has a similar structure but lacks the additional trifluoromethyl groups, resulting in different chemical and biological properties.
N-(4-chlorophenyl)-3,3,3-trifluoro-2-hydroxy-2-(trifluoromethyl)propanamide:
The uniqueness of this compound lies in its specific combination of functional groups, which confer distinct chemical and biological properties.
Properties
IUPAC Name |
N-(4-chlorophenyl)-3,3,3-trifluoro-2-methyl-2-(trifluoromethyl)propanamide | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H8ClF6NO/c1-9(10(13,14)15,11(16,17)18)8(20)19-7-4-2-6(12)3-5-7/h2-5H,1H3,(H,19,20) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XHFGPJBDWIPOSY-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C(=O)NC1=CC=C(C=C1)Cl)(C(F)(F)F)C(F)(F)F | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H8ClF6NO | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
319.63 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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